![molecular formula C8H9BrN2 B3102930 4-溴-6,7-二氢-5H-环戊[C]吡啶-7-胺 CAS No. 1428651-91-5](/img/structure/B3102930.png)
4-溴-6,7-二氢-5H-环戊[C]吡啶-7-胺
描述
“4-Bromo-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine” is a chemical compound with the molecular formula C8H9BrN2. It has a molecular weight of 213.07 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8BrNO/c9-7-4-10-3-6-5(7)1-2-8(6)11/h3-4,8,11H,1-2H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 269.7±40.0 °C and a predicted density of 1.572±0.06 g/cm3 . Its pKa is predicted to be 7.16±0.20 .科学研究应用
杂环化学和催化剂开发
4-溴-6,7-二氢-5H-环戊[C]吡啶-7-胺属于一类在杂环化学中发挥关键作用的化合物,而杂环化学是开发新药和新材料的基础。杂环化合物以含有至少两种不同元素(通常是碳以及氮、氧或硫)的环为特征,在各种生物活性分子中普遍存在。此类化合物中溴基的存在通常使它们适用于交叉偶联反应,而交叉偶联反应是现代合成有机化学的基石,尤其是在制药工业中。例如,已经开发出可循环利用的铜催化剂体系,用于使用芳基卤化物和芳基硼酸进行 C-N 键形成交叉偶联反应,这在有机合成中具有商业开发潜力,突出了此类卤代杂环化合物在催化剂优化和开发中的重要性 (Kantam 等人,2013)。
在合成途径中的作用
4-溴-6,7-二氢-5H-环戊[C]吡啶-7-胺等化合物的独特结构特征使其成为合成复杂有机分子的有价值的中间体。它们的反应性可以被用来引入各种官能团,促进具有所需生物活性的分子的构建。例如,杂化催化剂已被用于合成 5H-吡喃并[2,3-d]嘧啶骨架,由于其在为制药工业开发先导分子的适用性,在药物化学中具有重要意义。这强调了此类化合物在推进合成方法方面的作用,以满足制药行业对新型治疗剂的需求 (Parmar 等人,2023)。
安全和危害
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
属性
IUPAC Name |
4-bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2/c9-7-4-11-3-6-5(7)1-2-8(6)10/h3-4,8H,1-2,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMIOQZBHUJOBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=NC=C2C1N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101221339 | |
| Record name | 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101221339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1428651-91-5 | |
| Record name | 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1428651-91-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101221339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

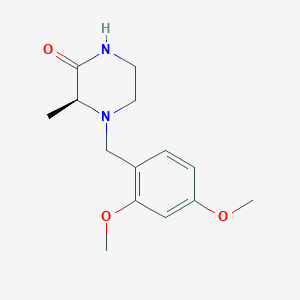
![5-Aza-spiro[2.4]heptane-7-carboxylic acid](/img/structure/B3102856.png)

![8-Methyl-10-oxo-2,3,5,6-tetrahydro-1h,4h,10h-11-oxa-3a-aza-benzo[de]anthracene-9-carbaldehyde](/img/structure/B3102867.png)
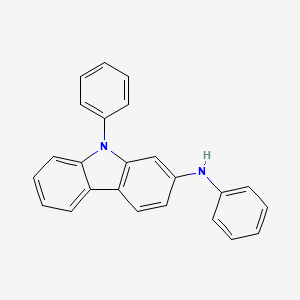
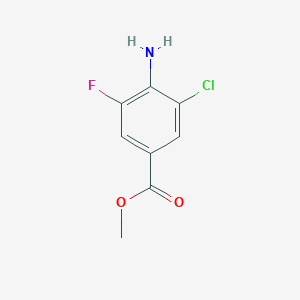
![3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid](/img/structure/B3102902.png)

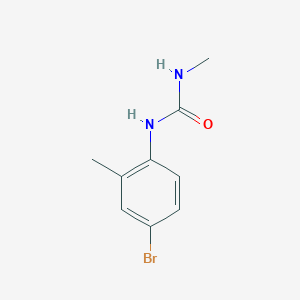
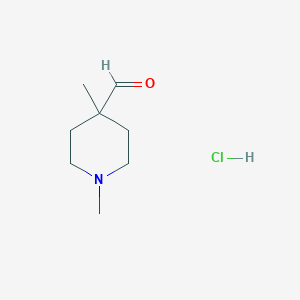
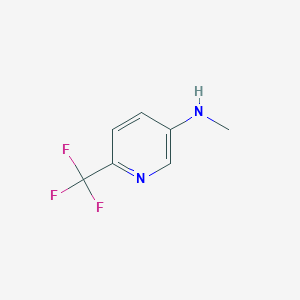
![5'-Bromospiro[cyclopentane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one](/img/structure/B3102932.png)

